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Introduction
2-Methylisocitrate lyase (MCL), also known as PrpB, is a key enzyme in the methylcitrate cycle,

a metabolic pathway essential for the catabolism of propionate in many bacteria, fungi, and

plants.[1][2] This cycle allows organisms to utilize short-chain fatty acids and is crucial for the

survival of certain pathogens, making MCL a potential target for antimicrobial drug

development. MCL catalyzes the cleavage of (2S,3R)-2-methylisocitrate into pyruvate and

succinate.[1][2] Accurate and reproducible methods for assaying MCL activity are vital for

studying its kinetics, screening for inhibitors, and understanding its role in metabolic regulation.

These application notes provide a detailed protocol for a continuous spectrophotometric assay

for MCL activity. The primary method described is a coupled-enzyme assay that monitors the

production of pyruvate. An alternative endpoint assay for the detection of succinate is also

discussed.

Principle of the Enzymatic Assay
The enzymatic activity of 2-methylisocitrate lyase is determined by monitoring the rate of

product formation. The preferred method is a continuous coupled-enzyme assay where the

production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). In

this reaction, LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation
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of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is

directly proportional to the rate of pyruvate production and thus to the MCL activity.

Reaction Scheme:

(2S,3R)-2-Methylisocitrate → Pyruvate + Succinate (catalyzed by 2-Methylisocitrate Lyase)

Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

Signaling Pathway: The Methylcitrate Cycle
2-Methylisocitrate lyase is a central enzyme in the methylcitrate cycle, which is a modified

version of the Krebs cycle that metabolizes propionyl-CoA.[1]
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Caption: The Methylcitrate Cycle for Propionate Metabolism.

Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for
MCL Activity (Pyruvate Detection)
This protocol outlines a continuous assay to determine the kinetic parameters of MCL by

monitoring pyruvate production.

Materials and Reagents:

2-Methylisocitrate lyase (MCL) enzyme preparation
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(2S,3R)-2-Methylisocitrate (substrate)

Tris-HCl buffer

Magnesium chloride (MgCl₂)

Lactate dehydrogenase (LDH)

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

Spectrophotometer capable of measuring absorbance at 340 nm

96-well UV-transparent microplates or quartz cuvettes

Reagent Preparation:

Reagent
Stock
Concentration

Working
Concentration

Buffer/Solvent

Tris-HCl, pH 7.5 1 M 50 mM Deionized water

MgCl₂ 1 M 5 mM Deionized water

NADH 10 mM 0.2 mM Deionized water

2-Methylisocitrate 100 mM 0.1 - 10 mM Deionized water

Lactate

Dehydrogenase
1000 U/mL 5 - 10 U/mL Deionized water

MCL Enzyme Varies Varies Assay Buffer

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. Prepare fresh and keep on ice.

Procedure:

Prepare the reaction mixture: In a microplate well or cuvette, combine the following reagents

to the indicated final concentrations:

50 mM Tris-HCl, pH 7.5
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5 mM MgCl₂

0.2 mM NADH

5-10 U/mL Lactate Dehydrogenase

Varying concentrations of 2-methylisocitrate (e.g., for Km determination: 0.1, 0.2, 0.5, 1, 2,

5, 10 mM)

MCL enzyme (add a concentration that gives a linear rate of absorbance change for at

least 5 minutes)

Equilibration: Incubate the reaction mixture (without the MCL enzyme) at the desired

temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

Initiate the reaction: Add the MCL enzyme to the reaction mixture and mix gently.

Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm

every 15-30 seconds for 5-10 minutes.

Controls:

Blank (No MCL): A reaction mixture containing all components except the MCL enzyme to

measure the background rate of NADH oxidation.

No Substrate Control: A reaction mixture containing all components except 2-

methylisocitrate to ensure the observed activity is substrate-dependent.

Data Analysis:

Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance

versus time plot.

Subtract the rate of the blank from the rate of the experimental reactions.

Convert the rate of absorbance change to the rate of enzyme activity using the Beer-Lambert

law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
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Activity (µmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * Path Length (cm) * mg

of MCL)

For kinetic analysis, plot the initial velocity (V₀) against the substrate concentration and fit the

data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Endpoint Assay for MCL Activity (Succinate
Detection)
This protocol provides an alternative method for determining MCL activity by quantifying the

amount of succinate produced after a fixed time. This can be achieved using a commercially

available succinate assay kit.

Materials and Reagents:

2-Methylisocitrate lyase (MCL) enzyme preparation

(2S,3R)-2-Methylisocitrate (substrate)

Tris-HCl buffer

Magnesium chloride (MgCl₂)

Succinate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or BioAssay Systems)

Microplate reader for absorbance or fluorescence

Procedure:

Enzymatic Reaction:

Set up the MCL reaction as described in Protocol 1 (steps 1 and 3), but without NADH and

LDH.

Incubate the reaction at the desired temperature for a fixed period (e.g., 15, 30, or 60

minutes).
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Stop the Reaction: Terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 5

minutes) or by adding a stop solution as recommended by the succinate assay kit.

Quantify Succinate:

Follow the manufacturer's instructions for the succinate assay kit to quantify the amount of

succinate produced in each reaction.[3][4][5] This typically involves adding a reaction

mixture from the kit that leads to the generation of a colored or fluorescent product.

Measure the absorbance or fluorescence using a microplate reader.

Standard Curve: Prepare a standard curve using the succinate standard provided in the kit.

Calculate Succinate Concentration: Determine the concentration of succinate in the MCL

reaction samples by comparing their readings to the standard curve.

Calculate MCL Activity: Calculate the specific activity of MCL based on the amount of

succinate produced over the incubation time.

Activity (µmol/min/mg) = (µmol of Succinate) / (Incubation Time (min) * mg of MCL)

Experimental Workflow Diagram
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Caption: Workflow for the 2-Methylisocitrate Lyase Enzymatic Assay.
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Data Presentation: Kinetic Parameters of 2-
Methylisocitrate Lyase
The following table summarizes known kinetic parameters for 2-methylisocitrate lyase from

different organisms. This data is essential for comparative studies and for designing

experiments with appropriate substrate concentrations.

Organism
Km (2-
methylisocitrat
e)

Vmax
Specific
Activity

Notes and
References

Coxiella burnetii 390 ± 47 µM Not Reported Not Reported
Assay performed

with 50 pM PrpB.

Escherichia coli Not Reported Not Reported Not Reported

Enzyme

corresponds to

the PrpB protein.

[2]

Aspergillus

nidulans
Not Reported Not Reported Not Reported

Shows no

measurable

activity with

isocitrate.[2]

Note: Kinetic data for MCL is not widely reported in the literature. The provided values are

based on available information and highlight the need for further characterization of this

enzyme from various sources.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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